1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine is a complex organic compound characterized by a spirocyclic structure. The compound features a pyrazole ring fused with a dioxaspirodecane moiety, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the dioxaspirodecane ring through a series of reactions including ethylene ketal formation, hydrazone formation, and iodination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of palladium-catalyzed reactions and other advanced organic synthesis techniques are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site and preventing substrate access. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential for selective binding and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: A related compound with a hydroxyl group instead of the pyrazole ring.
1,4-Dioxaspiro[4.5]decan-8-one: Another similar compound, differing by the presence of a carbonyl group.
Uniqueness
1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine stands out due to its spirocyclic structure combined with a pyrazole ring, offering unique chemical and biological properties not found in its analogs.
Eigenschaften
Molekularformel |
C11H17N3O2 |
---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
1-(1,4-dioxaspiro[4.5]decan-8-yl)pyrazol-4-amine |
InChI |
InChI=1S/C11H17N3O2/c12-9-7-13-14(8-9)10-1-3-11(4-2-10)15-5-6-16-11/h7-8,10H,1-6,12H2 |
InChI-Schlüssel |
QJFJAFSGKVGUSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1N3C=C(C=N3)N)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.